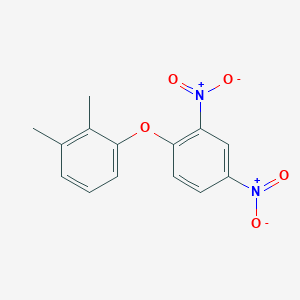
1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene is an organic compound characterized by the presence of a dinitrophenoxy group attached to a dimethylbenzene core
Vorbereitungsmethoden
The synthesis of 1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene typically involves the reaction of 2,4-dinitrochlorobenzene with an appropriate alcohol or phenol derivative under specific conditions. One common method involves reacting 2,4-dinitrochlorobenzene with an alkali metal alcoholate in a non-polar, inert solvent at temperatures ranging from -25°C to 50°C . This reaction yields the desired dinitrophenyl ether with high specificity.
Analyse Chemischer Reaktionen
1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, leading to the formation of amine derivatives.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Industry: It is used in the production of plasticizers for propellants and other polymer-based materials.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in biological systems, it can act as a fluorescent probe by binding to target molecules and emitting fluorescence upon excitation . The pathways involved in its action depend on the specific application and target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene can be compared with other similar compounds, such as:
2,4-Dinitrophenol: Known for its use in explosives and as a pesticide, 2,4-dinitrophenol has a similar nitro group arrangement but differs in its applications and toxicity.
2,4-Dinitrophenoxy ethanol: Used as a plasticizer in propellants, this compound shares the dinitrophenoxy group but has different physical and chemical properties.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
3761-24-8 |
|---|---|
Molekularformel |
C14H12N2O5 |
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
1-(2,4-dinitrophenoxy)-2,3-dimethylbenzene |
InChI |
InChI=1S/C14H12N2O5/c1-9-4-3-5-13(10(9)2)21-14-7-6-11(15(17)18)8-12(14)16(19)20/h3-8H,1-2H3 |
InChI-Schlüssel |
FMNQDRHTAPQIRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)
![2-[[4-methyl-5-[4-[(2-methylbenzoyl)amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B14142695.png)
![3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14142702.png)
![N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide](/img/structure/B14142707.png)
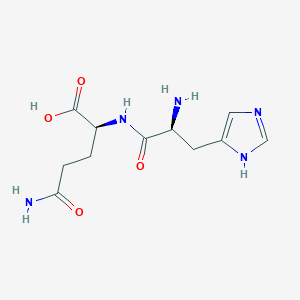

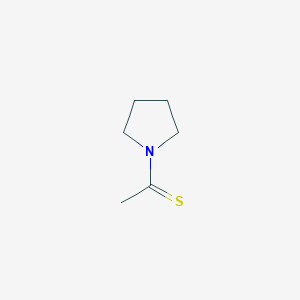
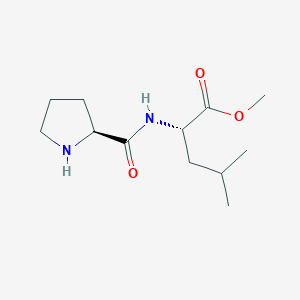
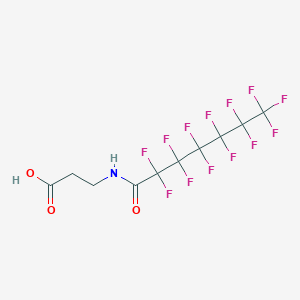
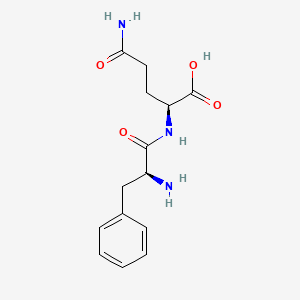
![4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14142751.png)
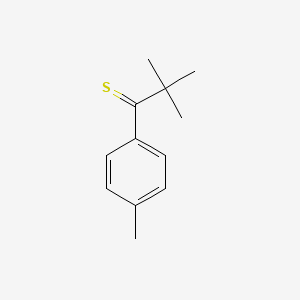
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclopentan-1-ol](/img/structure/B14142757.png)
![O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine 4-nitrophenyl ester](/img/structure/B14142758.png)
